Cas no 30065-36-2 (2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide)

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is a benzimidazole-derived sulfanyl acetamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzodiazole core linked to a 4-methoxyphenylacetamide moiety via a sulfanyl bridge, offering versatility in chemical modifications and binding interactions. This compound may exhibit biological activity due to the presence of the benzimidazole scaffold, which is known for its role in enzyme inhibition and receptor modulation. The methoxyphenyl group enhances solubility and pharmacokinetic properties, making it a candidate for further investigation in drug discovery. Its synthetic accessibility and structural stability contribute to its utility in developing novel therapeutic agents.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide structure
30065-36-2 structure
Product Name:2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
CAS No:30065-36-2
MF:C16H15N3O2S
MW:313.374202013016
CID:305277
PubChem ID:207452
Update Time:2025-08-04

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
    • 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
    • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
    • HMS1838L07
    • Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
    • BRN 0824978
    • 30065-36-2
    • 2-(1H-Benzimidazol-2-ylthio)-N-(4-methoxyphenyl)acetamide
    • Z19650487
    • NSC-810016
    • 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
    • AKOS000621490
    • DTXSID60184133
    • F0212-0166
    • NCGC00113338-01
    • NSC810016
    • Oprea1_668255
    • Oprea1_443959
    • CHEMBL1456453
    • ZINC00072499
    • C796-1274
    • Inchi: 1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: WMPPNMLFBMVRLU-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)OC)=O)C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 313.08865
  • Monoisotopic Mass: 313.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 92.3Ų

Experimental Properties

  • Density: 1.36
  • Refractive Index: 1.692
  • PSA: 67.01

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Pricemore >>

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2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Related Literature

Additional information on 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide

Introduction to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS No. 30065-36-2)

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 30065-36-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole sulfonamide class, a structural motif known for its diverse biological activities. The presence of both the benzodiazole ring system and the sulfonamide functional group imparts unique pharmacological properties, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide consists of a central 1,3-benzodiazole core substituted with a sulfur atom linked to an acetamide moiety. The acetamide group is further connected to a 4-methoxyphenyl ring, which introduces hydrophobic interactions and electronic modulation capabilities. This specific arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity in biological targets, particularly in the realm of enzyme inhibition and receptor interaction.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The benzodiazole moiety, on the other hand, is renowned for its anxiolytic and muscle relaxant effects. The combination of these two pharmacophores in 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide suggests potential therapeutic benefits in conditions where both central nervous system modulation and anti-inflammatory actions are required.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The 4-methoxyphenyl substituent in 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide plays a crucial role in modulating electronic properties and improving solubility profiles, which are critical factors for drug bioavailability and efficacy.

Recent studies have highlighted the significance of benzodiazole sulfonamides in addressing neurological disorders. For instance, modifications in the benzodiazole scaffold have led to compounds with enhanced selectivity for certain neurotransmitter receptors, reducing side effects associated with traditional benzodiazepines. The sulfonamide group in 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide may contribute to improved metabolic stability and reduced binding to off-target receptors, thereby enhancing therapeutic index.

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include sulfonylation of the benzodiazole ring followed by amide bond formation with the 4-methoxyphenylacetonitrile derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies are critical for producing sufficient quantities of the compound for preclinical and clinical investigations.

From a pharmacokinetic perspective, the presence of both polar (sulfonamide) and non-polar (aromatic rings) functional groups in 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide suggests moderate oral bioavailability and reasonable distribution across biological membranes. This characteristic is essential for developing orally administered therapeutics that can achieve therapeutic concentrations at targeted sites within the body.

In conclusion, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide represents a promising candidate for further exploration in drug discovery. Its unique structural features combined with potential biological activities make it an attractive molecule for investigating novel treatments in neurological and inflammatory disorders. As research continues to uncover new insights into structure-function relationships, compounds like this are poised to play a significant role in future pharmacological developments.

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